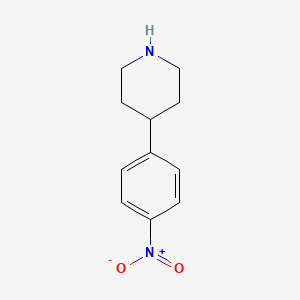

4-(4-Nitrophenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSJZBOLNDWPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579699 | |

| Record name | 4-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26905-03-3 | |

| Record name | 4-(4-Nitrophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26905-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of 4-(4-Nitrophenyl)piperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-nitrophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including the piperidine ring and the electron-withdrawing nitrophenyl group, provide a unique foundation for designing molecules with a wide spectrum of biological activities. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of this compound derivatives, providing a comprehensive resource for researchers in the field of drug discovery.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure and its subsequent derivatization are crucial steps in the development of novel drug candidates. A common synthetic route to the parent compound is outlined below.

General Synthesis of this compound Derivatives

A prevalent method for synthesizing derivatives involves the N-alkylation or N-arylation of the this compound core. This allows for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, including oncology, central nervous system (CNS) disorders, and as enzyme inhibitors.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of this compound analogs against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, frequently mediated through the modulation of key signaling pathways.

Table 1: Anticancer Activity (IC50) of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | [1] |

| Derivative B | A549 (Lung) | 8.7 | [2] |

| Derivative C | PC3 (Prostate) | 3.1 | [1] |

| Derivative D | HeLa (Cervical) | 6.5 | [3] |

Central Nervous System (CNS) Activity

The piperidine moiety is a well-established pharmacophore for CNS-active drugs. Derivatives of this compound have been investigated for their potential as analgesic and neuroprotective agents.

Table 2: CNS Receptor Binding Affinity and Analgesic Activity of Selected Derivatives

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Analgesic Activity (ED50, mg/kg) | Reference |

| Derivative E | µ-opioid receptor | 12.7 | 0.44 | [4][5] |

| Derivative F | Sigma-1 receptor | 4.3 | N/A | [6][7] |

| Derivative G | NMDA receptor | 22 | N/A |

Enzyme Inhibition

Derivatives of the this compound scaffold have also been explored as inhibitors of various enzymes, such as tyrosinase, which is implicated in pigmentation disorders.

Table 3: Tyrosinase Inhibitory Activity of a 4-Nitrophenylpiperazine Derivative

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Compound 4l | Tyrosinase | 72.55 | [8] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[9][10][11][12] Several piperidine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Caption: PI3K/Akt Signaling Pathway Inhibition.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[13][14][15] Its aberrant activation is implicated in various inflammatory diseases and cancers.

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of the hydrochloride salt of the parent compound.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

4-Nitroaniline

-

Sodium triacetoxyborohydride

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Hydrochloric acid (in diethyl ether)

Procedure:

-

To a solution of 4-piperidone monohydrate hydrochloride and 4-nitroaniline in DCE, add acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature overnight.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Dissolve the purified product in diethyl ether and add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.

-

Filter and dry the solid to obtain this compound hydrochloride.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][16][17][18][19]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: MTT Assay Experimental Workflow.

In Vivo Analgesic Activity (Tail-Flick Test)

The tail-flick test is a common method to assess the analgesic properties of compounds in animal models.[20][21][22]

Materials:

-

Male Swiss albino mice (20-25 g)

-

Test compound solution

-

Standard analgesic drug (e.g., Morphine)

-

Vehicle control (e.g., saline)

-

Tail-flick apparatus

Procedure:

-

Acclimatize the mice to the experimental room for at least 1 hour.

-

Record the basal reaction time of each mouse by focusing a beam of light on the tail. The cut-off time is typically 10-12 seconds to avoid tissue damage.

-

Administer the test compound, standard drug, or vehicle intraperitoneally.

-

Measure the tail-flick latency at different time points (e.g., 30, 60, 90, 120 minutes) after drug administration.

-

Calculate the percentage of maximal possible effect (%MPE) and determine the ED50 value.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a promising area for further research. This technical guide provides a solid foundation for scientists and researchers to explore the full potential of this remarkable chemical entity in the ongoing quest for new and improved medicines. The detailed protocols and mechanistic insights presented herein are intended to facilitate and inspire future drug discovery efforts centered around the this compound core.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. cusabio.com [cusabio.com]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. MTT Assay [protocols.io]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. tandfonline.com [tandfonline.com]

- 22. longdom.org [longdom.org]

The Versatile Nexus: 4-(4-Nitrophenyl)piperidine as a Pivotal Building Block in Synthetic Chemistry

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and materials science, the demand for versatile and strategically functionalized molecular scaffolds is paramount. Among these, 4-(4-nitrophenyl)piperidine has emerged as a crucial building block, offering a unique combination of a saturated heterocyclic piperidine ring and a reactive nitrophenyl moiety. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, key reactions, and applications, underscoring its significance in the creation of complex molecular architectures with profound biological and material properties.

The strategic importance of this compound lies in the distinct reactivity of its constituent parts. The piperidine nitrogen allows for a variety of N-functionalization reactions, including alkylation, acylation, and arylation, enabling the introduction of diverse substituents to modulate solubility, pharmacokinetic properties, and target binding. Simultaneously, the nitro group on the phenyl ring is a versatile functional handle, readily undergoing reduction to an amine, which can then be further elaborated through a wide array of chemical transformations. This dual reactivity makes this compound a highly valuable intermediate in multi-step synthetic sequences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization in research and development. The key properties of this compound are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 206.24 g/mol | --INVALID-LINK-- |

| Appearance | Yellow or beige powder | --INVALID-LINK-- |

| Melting Point | 94 - 95 °C | --INVALID-LINK-- |

| CAS Number | 26905-03-3 | --INVALID-LINK-- |

| Purity | ≥ 99% (LCMS) | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The most common methods involve the formation of the carbon-carbon bond between the piperidine and the nitrophenyl moieties or the construction of the piperidine ring itself. Two prominent synthetic routes are detailed below.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[1][2] In this approach, a protected 4-halopiperidine or a piperidine-derived boronic acid can be coupled with a corresponding nitrophenyl partner. A plausible synthetic pathway involves the coupling of 4-iodo-1-(tert-butoxycarbonyl)piperidine with 4-nitrophenylboronic acid.

References

The Multifaceted Mechanisms of Action of Nitrophenylpiperidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylpiperidine compounds represent a versatile class of molecules that have garnered significant interest in pharmaceutical research due to their diverse pharmacological activities. The core structure, consisting of a piperidine ring attached to a nitrophenyl group, serves as a privileged scaffold for the development of agents targeting a range of biological pathways. This technical guide provides an in-depth exploration of the primary mechanisms of action attributed to nitrophenylpiperidine derivatives, focusing on their roles as opioid receptor modulators, calcium channel blockers, and anti-inflammatory agents. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Opioid Receptor Modulation

A significant area of investigation for nitrophenylpiperidine analogues has been their interaction with the opioid receptor system. These compounds have shown potential as both agonists and antagonists at mu (µ), delta (δ), and kappa (κ) opioid receptors, suggesting their utility in pain management and the treatment of opioid addiction. The functionality of these compounds is highly dependent on the specific substitutions on both the piperidine and nitrophenyl rings.

Quantitative Data: Opioid Receptor Binding and Functional Activity

The binding affinities (Ki) and functional activities (EC50, Emax) of a series of piperidine and piperazine analogues at opioid receptors have been characterized, providing a framework for understanding the structure-activity relationships (SAR) within this class. While specific data for a comprehensive set of nitrophenylpiperidine compounds is still emerging, the data from structurally related compounds offer valuable insights. For instance, a series of 4-substituted piperidines and piperazines have demonstrated a range of binding affinities and functional outcomes at the µ-opioid receptor (MOR) and δ-opioid receptor (DOR)[1].

| Compound/Analog Type | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax %) | Reference |

| 4-Substituted Piperidines | MOR | 0.29 - 29 | Varies | Partial Agonist | [1] |

| 4-Substituted Piperidines | DOR | 6.6 - 150 | Antagonist | - | [1] |

| 4-Substituted Piperazines | MOR | Varies | Weak Partial Agonist | - | [1] |

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue (Compound 23) | MOR | 0.0034 | 0.68 | 206.5 | [2] |

| " | DOR | 41.67 | - | - | [2] |

| " | KOR | 7.9 | - | - | [2] |

Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of test compounds for opioid receptors.

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor are prepared. The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Competition Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound.

-

Incubation and Filtration: The mixture is incubated at 25°C for 60 minutes to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

This assay measures the functional activation of G-protein coupled opioid receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Reaction: Cell membranes (5-10 µg of protein) are incubated in an assay buffer (20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4) containing 0.05 nM [³⁵S]GTPγS, 10 µM GDP, and various concentrations of the test compound[3].

-

Incubation and Filtration: The reaction is carried out for 60 minutes at 25°C and terminated by filtration[3].

-

Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect), which indicate the potency and efficacy of the compound as an agonist or partial agonist.

Signaling Pathway

Activation of µ-opioid receptors by an agonist, such as a nitrophenylpiperidine derivative, initiates a downstream signaling cascade. This involves the dissociation of the G-protein subunits (Gαi/o and Gβγ), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.

Caption: Mu-Opioid Receptor Signaling Pathway.

Calcium Channel Blockade

Certain nitrophenyl-containing compounds, such as the dihydropyridine nitrendipine, are known L-type calcium channel blockers[4]. This suggests that the nitrophenylpiperidine scaffold may also possess activity at voltage-gated calcium channels, making these compounds potential candidates for the treatment of cardiovascular disorders like hypertension.

Quantitative Data: Calcium Channel Blocking Activity

The inhibitory potency of calcium channel blockers is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the calcium current.

| Compound | Channel Type | Tissue/Cell Line | IC50 | Reference |

| Nitrendipine | L-type | - | 95 nM | [5] |

| Felodipine | L-type | Human Vascular | pIC50: 8.30 | [6] |

| Nifedipine | L-type | Human Vascular | pIC50: 7.78 | [6] |

| Verapamil | L-type | Human Vascular | pIC50: 6.26 | [6] |

(Note: pIC50 = -log(IC50))

Experimental Protocol

This technique is the gold standard for directly measuring the effect of a compound on ion channel activity.

-

Cell Preparation: A suitable cell line expressing the target calcium channel (e.g., HEK293 cells stably expressing the CaV1.2 L-type calcium channel) is cultured on glass coverslips.

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total ion current across the cell membrane.

-

Data Acquisition: Voltage-gated calcium currents are elicited by applying depolarizing voltage steps from a holding potential (e.g., -80 mV) to a test potential (e.g., +10 mV).

-

Drug Application: The test compound (a nitrophenylpiperidine derivative) is applied to the cell via a perfusion system at increasing concentrations.

-

Data Analysis: The peak amplitude of the inward calcium current is measured at each concentration. The IC50 value is determined by fitting the concentration-response data to a logistic equation.

Logical Relationship of Calcium Channel Blockade

The binding of a nitrophenylpiperidine compound to the L-type calcium channel prevents the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

References

- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]

The Pivotal Role of 4-(4-Nitrophenyl)piperidine in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)piperidine is a versatile heterocyclic building block that holds a significant position in the landscape of modern pharmaceutical synthesis. Its unique chemical architecture, featuring a piperidine ring C-N linked to a nitrophenyl group, renders it a valuable intermediate for the construction of a diverse array of biologically active molecules. The presence of the nitro group, a versatile functional handle, allows for further chemical transformations, most notably its reduction to a primary amine, which opens up a vast chemical space for derivatization. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of key pharmaceutical agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a practical resource for researchers in drug discovery and development.

Chemical Properties and Synthesis

This compound is a stable, typically yellow or beige crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 26905-03-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][3][4] |

| Molecular Weight | 206.24 g/mol | [1][3][4] |

| Melting Point | 94 - 95 °C | [1] |

| Appearance | Yellow or beige powder | [1] |

| Purity | ≥ 99% (LCMS) | [1] |

| Storage | 0 - 8 °C, Inert atmosphere, Keep in dark place | [1][2] |

The synthesis of this compound can be efficiently achieved through several established methods in organic chemistry. The most common approaches involve the N-arylation of a piperidine ring.

Synthesis of this compound

Two primary synthetic strategies for the preparation of this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

1. Nucleophilic Aromatic Substitution (SNAr)

This is a widely used and cost-effective method for the synthesis of N-aryl piperidines. The reaction proceeds by the displacement of a suitable leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophilic amine. In the case of this compound, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.

Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperidine via SNAr

Materials:

-

p-Nitrochlorobenzene (1.0 equiv)

-

Piperidine (2.0 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Water

Procedure:

-

A mixture of p-nitrochlorobenzene (78.8 g, 0.5 mol), sodium carbonate (106.1 g, 1 mol), and piperidine (85.1 g, 1 mol) is heated to reflux under a nitrogen atmosphere for 3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, it is cooled to room temperature.

-

100 mL of water is added to the reaction mixture.

-

The resulting solid is collected by filtration and washed with water to afford 1-(4-nitrophenyl)piperidine as an orange-yellow solid.

Quantitative Data:

| Reactants | Product | Yield | Purity | Reference |

| p-Nitrochlorobenzene, Piperidine | 1-(4-nitrophenyl)piperidine | 98% | Sufficient for next step without further purification | [3][5] |

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This method offers a broad substrate scope and functional group tolerance, often providing higher yields and milder reaction conditions compared to traditional methods. While a specific protocol for the synthesis of this compound using this method is not extensively detailed in the provided search results, a general procedure can be outlined based on similar transformations.

General Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpiperidine Synthesis

Materials:

-

Aryl halide (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) (1.0 equiv)

-

Piperidine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

In an oven-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst, phosphine ligand, and base are added.

-

The anhydrous, degassed solvent is then added, followed by the aryl halide and piperidine.

-

The reaction mixture is heated with vigorous stirring for a specified time (typically ranging from a few hours to 24 hours) at a temperature between 80-120 °C.

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite to remove the catalyst.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography or recrystallization.

Application in Pharmaceutical Synthesis

The true value of this compound as an intermediate lies in its utility in the synthesis of complex pharmaceutical molecules. The nitro group can be readily reduced to an amino group, providing a key site for further functionalization.

Reduction to 4-(4-Aminophenyl)piperidine

The conversion of the nitro group to an amine is a critical step in many synthetic pathways. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound (1.0 equiv)

-

Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

-

Hydrogen source (e.g., hydrogen gas, ammonium formate, or sodium hypophosphite)

-

Solvent (e.g., methanol, ethanol)

Procedure using Hydrogen Gas:

-

In a suitable hydrogenation vessel, this compound is dissolved in a solvent such as methanol or ethanol.

-

The Pd/C catalyst is carefully added under an inert atmosphere.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm).

-

The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the hydrogen pressure is released, and the vessel is purged with nitrogen.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad should be kept wet to prevent the pyrophoric catalyst from igniting.

-

The filtrate is concentrated under reduced pressure to yield 4-(4-aminophenyl)piperidine.

Quantitative Data:

| Reactant | Product | Catalyst | Hydrogen Source | Yield | Reference |

| This compound | 4-(4-Aminophenyl)piperidine | Pd/C (5%) | Sodium hypophosphite | 88% | [6] |

| 1-(4-nitrophenyl) piperidin-2-one | 1-(4-aminophenyl) piperidin-2-one | FeCl₃/Charcoal | Aqueous hydrazine | 95% | [3] |

Key Pharmaceutical Application: Apixaban (Eliquis®)

A prominent example of the use of a this compound derivative is in the synthesis of Apixaban, a potent, direct Factor Xa inhibitor used as an anticoagulant.[2][3][5] In this synthesis, a derivative, 1-(4-nitrophenyl)piperidin-2-one, serves as a key intermediate.

Synthetic Workflow for an Apixaban Intermediate

The following diagram illustrates a synthetic pathway towards a key intermediate for Apixaban, starting from the condensation of 4-chloronitrobenzene and piperidine.

Signaling Pathway of Apixaban: Inhibition of Factor Xa

Apixaban functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot. By inhibiting Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin and preventing thrombosis.[4][7]

Other Potential Pharmaceutical Applications

The 4-aminopiperidine scaffold, derived from this compound, is a privileged structure in medicinal chemistry and has been explored for the development of various therapeutic agents.

Cognition Enhancers: Derivatives of 4-aminopiperidine have been investigated as potent cognition-enhancing drugs.[2] These compounds have shown activity in preclinical models of cognitive deficit, suggesting their potential for the treatment of neurodegenerative diseases like Alzheimer's disease.[2] While specific synthetic routes from this compound to these cognition enhancers are not explicitly detailed in the provided search results, the 4-aminopiperidine core is a logical synthetic precursor.

Analgesics: The piperidine ring is a common structural motif in many analgesic drugs.[8] Research into 3-substituted 4-phenylpiperidine derivatives has shown their potential as analgesics.[9] Further functionalization of the 4-(4-aminophenyl)piperidine core could lead to the development of novel pain management therapies.

Conclusion

This compound is a cornerstone intermediate in pharmaceutical synthesis, offering a versatile platform for the creation of complex and biologically active molecules. Its straightforward synthesis and the facile conversion of its nitro group to an amine make it an attractive starting material for drug discovery programs. The well-documented role of its derivatives in the synthesis of the blockbuster anticoagulant Apixaban highlights its industrial significance. Furthermore, the presence of the 4-aminopiperidine scaffold in other classes of therapeutic agents, such as cognition enhancers and analgesics, underscores the broad potential of this intermediate. This guide has provided a detailed overview of the synthesis and application of this compound, offering valuable experimental protocols and insights for researchers dedicated to the advancement of pharmaceutical sciences.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. radiopaedia.org [radiopaedia.org]

- 8. thermofishersci.in [thermofishersci.in]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged heterocyclic motif that forms the core of a vast number of pharmaceuticals and biologically active compounds. Its prevalence in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents, underscores its significance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel piperidine derivatives, offering detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to aid researchers in this dynamic field.

Discovery of Novel Piperidine Derivatives: A Landscape of Therapeutic Potential

The discovery of new piperidine derivatives is driven by the need for more effective and safer therapeutics across a wide range of diseases. Researchers are actively exploring novel piperidine-containing molecules with diverse pharmacological activities.

Anticancer Activity

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that control cell growth, proliferation, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of several recently developed piperidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Compound 17a | PC3 | Prostate | 0.81 | [1] |

| MGC803 | Gastric | 1.09 | [1] | |

| MCF-7 | Breast | 1.30 | [1] | |

| Spiro[chroman-2,4'-piperidin]-4-one derivative (Compound 16) | MCF-7 | Breast (Carcinoma) | 0.31 | [2] |

| A2780 | Ovarian | 5.62 | [2] | |

| HT-29 | Colorectal (Adenocarcinoma) | Not specified | [2] | |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′'-piperidine]-2,4′'-dione (11b) | MCF-7 | Breast (Carcinoma) | 3.9 | [3] |

| HEPG2 | Liver (Carcinoma) | 5.7 | [3] | |

| 1-(2-Aryl-2-adamantyl)piperazine Derivative (Compound 7) | MDA-MB-435 | Melanoma | ~2.5 | [4] |

Antiviral Activity

The broad biological activity of piperidine derivatives extends to the inhibition of various viruses. Research has identified compounds with potent activity against influenza, human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV).

Quantitative Antiviral Activity Data

The following table presents the antiviral efficacy of selected piperidine derivatives, quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

| Derivative | Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A (various strains) | MDCK | as low as 0.05 | [5] |

| N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine (FZJ05) | Influenza A/H1N1 (A/PR/8/34) | MDCK | Lower than ribavirin, amantadine, and rimantadine | [6] |

| Piperazine-substituted pyranopyridine (DO11-46) | Hepatitis B Virus (HBV) | HepaRGNTPC | Significant reduction in virion production at 1 | [7] |

| Pyrazolopyridine derivative (AM-57) | Herpes Simplex Virus-1 (HSV-1) | Vero | 0.70 ± 0.10 | [8] |

| Piperidine-4-carboxamide (Compound 7) | Human Cytomegalovirus (CMV) | Human Foreskin Fibroblasts | 0.21 ± 0.06 (luciferase assay) | [4] |

Synthesis of Novel Piperidine Derivatives: Methodologies and Protocols

The construction of the piperidine ring is a fundamental challenge in organic synthesis. A variety of methods have been developed, ranging from classical approaches to modern, highly efficient catalytic strategies.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridine precursors is one of the most direct and atom-economical methods for synthesizing piperidines. This process, however, can be challenging due to the aromatic stability of the pyridine ring.

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

-

Materials: Substituted pyridine (1.0 eq), Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%), Glacial acetic acid (solvent), High-pressure hydrogenation reactor (e.g., Parr shaker), Inert gas (Nitrogen or Argon), Hydrogen gas (high purity), Filtration aid (e.g., Celite®), Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid.

-

Carefully add the PtO₂ catalyst to the mixture.

-

Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the reactor and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Neutralize the filtrate with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

-

Purify the crude product by column chromatography or distillation.

-

Workflow for Catalytic Hydrogenation

Asymmetric Synthesis of Chiral Piperidines

The synthesis of enantiomerically pure piperidines is of paramount importance, as the stereochemistry often dictates the biological activity. Recent advances have focused on asymmetric methodologies to achieve high stereocontrol.[9]

Experimental Protocol: Asymmetric Synthesis via Intramolecular aza-Michael Reaction [5]

-

Materials: N-tethered α,β-unsaturated ester, Chiral organocatalyst (e.g., a diarylprolinol silyl ether), Toluene (solvent), Saturated ammonium chloride (NH₄Cl) solution, Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve the N-tethered α,β-unsaturated ester in toluene.

-

Add the chiral organocatalyst (typically 10-20 mol%).

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated NH₄Cl solution.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the chiral piperidine derivative.

-

Recent Innovative Synthesis Methods

Modern synthetic chemistry has introduced powerful new tools for the construction of piperidine rings, including C-H functionalization and photoredox catalysis.

-

C-H Functionalization: This strategy allows for the direct conversion of C-H bonds into new C-C or C-N bonds, offering a more efficient and atom-economical approach to piperidine synthesis and modification.[10][11] Recent methods have utilized directing groups to achieve high regioselectivity for the functionalization of the piperidine ring at the C2, C3, or C4 positions.[1]

-

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates, enabling novel cyclization strategies for piperidine synthesis under gentle reaction conditions.[11]

Biological and Pharmacological Activity: Mechanisms of Action

Understanding the mechanism of action of novel piperidine derivatives is crucial for their development as therapeutic agents. This often involves elucidating their interactions with specific biological targets and their effects on cellular signaling pathways.

Anticancer Signaling Pathways

Many piperidine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some piperidine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

-

p53-MDM2 Interaction: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Some spiro-oxindole piperidine derivatives have been found to inhibit the interaction between p53 and its negative regulator, MDM2, leading to the activation of p53 and subsequent cell cycle arrest and apoptosis.[12]

PI3K/Akt Signaling Pathway in Cancer

Antiviral Mechanisms of Action

The antiviral activity of piperidine derivatives can be attributed to their ability to interfere with various stages of the viral life cycle.

-

Influenza Virus: Some piperidine derivatives inhibit the replication of the influenza virus at an early to middle stage, after viral entry into the host cell.[5]

-

Hepatitis B Virus (HBV): Certain piperazine-substituted pyranopyridines have been shown to selectively inhibit the production of HBV virions.[7] Another novel piperazine derivative was found to target the hepatitis B surface antigen (HBsAg), effectively inhibiting HBsAg production and virion secretion, even against tenofovir-resistant HBV mutants.[2]

-

Herpes Simplex Virus (HSV): Some pyrazolopyridine derivatives, which can be considered structurally related to piperidines, inhibit HSV-1 replication by interfering with viral adsorption to the host cell or by affecting the early and late phases of viral gene expression.[8]

Herpes Simplex Virus (HSV-1) Replication Cycle and Inhibition

Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of innovative synthetic methodologies, including asymmetric synthesis, C-H functionalization, and photoredox catalysis, has provided unprecedented access to a vast chemical space of structurally diverse piperidine derivatives. This, coupled with a deeper understanding of their mechanisms of action and interactions with biological targets, will undoubtedly fuel the development of the next generation of piperidine-based drugs for a wide range of human diseases. This technical guide serves as a valuable resource for researchers and professionals in the field, providing a solid foundation of data and protocols to accelerate their research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel piperazine derivative that targets hepatitis B surface antigen effectively inhibits tenofovir resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ES2624846T3 - Piperazine-piperidine compounds as hepatitis C virus inhibitors - Google Patents [patents.google.com]

The Piperidine Scaffold: A Cornerstone of Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable prevalence across a wide spectrum of FDA-approved drugs and biologically active compounds underscores its pharmacological significance.[3][4] This technical guide provides a comprehensive exploration of the piperidine scaffold, detailing its physicochemical properties, synthetic methodologies, and profound impact on various therapeutic areas. The document is designed to be a practical resource, offering quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers in the design and development of novel piperidine-based therapeutics.

The versatility of the piperidine moiety stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties upon a molecule.[5] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[6] Furthermore, the basic nitrogen atom can play a crucial role in receptor binding and in modulating physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.[7][8]

This guide will delve into the multifaceted roles of the piperidine scaffold in key therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases, providing a robust foundation for its continued exploitation in drug discovery.

Physicochemical Properties and Pharmacokinetic Profile

The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine ring offers a unique combination of properties that make it an attractive choice for medicinal chemists.

Key Physicochemical and Pharmacokinetic Parameters of the Piperidine Scaffold:

| Property | Value/Description | Significance in Drug Design |

| pKa of Conjugate Acid | ~11.22 | The strong basicity of the piperidine nitrogen allows for the formation of stable salts, which can enhance aqueous solubility and facilitate formulation. This basicity is also often crucial for ionic interactions with acidic residues in target binding sites.[7] |

| logP (Octanol/Water) | 0.84 | The moderate lipophilicity of the piperidine scaffold contributes to a favorable balance between aqueous solubility and membrane permeability, which is essential for oral bioavailability. This value can be readily modulated by the introduction of various substituents.[7] |

| Metabolic Stability | Generally stable | The piperidine ring is found in numerous approved drugs, indicating its general metabolic stability. However, it can be susceptible to oxidation, particularly at positions adjacent to the nitrogen atom. Strategic substitution can mitigate these metabolic liabilities.[5] |

| Conformational Flexibility | Chair and boat conformations | The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for the precise positioning of substituents in either axial or equatorial orientations. This three-dimensional control is critical for optimizing interactions with specific biological targets. |

The introduction of chiral centers into the piperidine ring can further refine its physicochemical and pharmacological properties, enhancing biological activity and selectivity, improving pharmacokinetics, and potentially reducing off-target toxicities.[8][9]

Synthesis of the Piperidine Scaffold

The construction of the piperidine core is a well-established area of synthetic organic chemistry, with numerous methods available for its preparation. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of readily available pyridine precursors.[1][10] This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine [11]

Materials:

-

Substituted pyridine (1.0 g)

-

Platinum(IV) oxide (PtO₂) (5 mol%)

-

Glacial acetic acid (5 mL)

-

Hydrogen gas (H₂)

-

High-pressure reactor

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Celite®

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) in a high-pressure reactor, add PtO₂ (5 mol%).

-

Seal the reactor and purge with nitrogen gas.

-

Pressurize the reactor with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture at room temperature for 6-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

-

Quench the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, filter through a pad of Celite®, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to yield the desired substituted piperidine.

Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds and can be employed in the synthesis of piperidines, particularly for introducing substituents on the nitrogen atom.[12][13] This two-step process involves the formation of an imine or iminium ion, followed by its reduction.

Experimental Protocol: Reductive Amination of a Piperidine with an Aldehyde [14]

Materials:

-

Piperidine (1.0 equiv.)

-

Aldehyde (1.0 equiv.)

-

Borane-pyridine complex (BAP) (1.0 equiv.)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the piperidine (1.0 equiv.) and the aldehyde (1.0 equiv.) in ethanol, add the borane-pyridine complex (1.0 equiv.) at room temperature.

-

Stir the reaction mixture for 2-16 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with water, and dry over magnesium sulfate.

-

Concentrate the organic layer to an oil.

-

Purify the crude product by column chromatography on silica gel to obtain the N-substituted piperidine.

Pharmacological Significance in Key Therapeutic Areas

The piperidine scaffold is a recurring motif in drugs targeting a wide range of diseases. Its structural and physicochemical properties make it an ideal building block for designing potent and selective therapeutic agents.

Oncology

The piperidine ring is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[15][16]

Quantitative Data: Anticancer Activity of Piperidine Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Piperidine-substituted chalcones | Cytotoxicity | MCF-7 (Breast) | 15.94 | [17] |

| HCT116 (Colon) | 22.12 | [17] | ||

| NCI-H460 (Lung) | 18.50 | [17] | ||

| Furan-pyrazole piperidine derivatives | Akt1 inhibition | OVCAR-8 (Ovarian) | Data not specified | [18] |

| HCT116 (Colon) | Data not specified | [18] |

Signaling Pathways in Cancer Targeted by Piperidine-Containing Drugs

Many piperidine-containing anticancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[19][20][21]

PI3K/Akt/mTOR Signaling Pathway

NF-κB Signaling Pathway

Experimental Protocol: MTT Assay for Cytotoxicity [18][22][23]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Piperidine-based test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the piperidine-based test compound in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Central Nervous System (CNS) Disorders

Piperidine-containing compounds have made a significant impact on the treatment of CNS disorders, including schizophrenia, depression, and pain.[24][25] The piperidine scaffold is a key component of many antipsychotics, antidepressants, and opioid analgesics.

Quantitative Data: Opioid Receptor Binding Affinity of Piperidine Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Meperidine | µ-opioid | Varies | [26] |

| Fentanyl | µ-opioid | High affinity | [3] |

| N-Norester 2a | DAT | >1000 | [20] |

| SERT | < 3270 | [20] | |

| NET | Similar to lead compound | [20] |

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors [3][26][27][28]

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor)

-

Radiolabeled ligand (e.g., [³H]DAMGO)

-

Unlabeled piperidine-based test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, radiolabeled ligand.

-

Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled ligand (e.g., naloxone).

-

Competition: Cell membranes, radiolabeled ligand, and varying concentrations of the piperidine-based test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a competition curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Infectious Diseases

The piperidine scaffold is also present in a number of antimicrobial and antiviral agents.[23][29] Its ability to be functionalized allows for the development of compounds that can target specific pathways in pathogens.

Quantitative Data: Anti-HIV Activity of Piperidine-based CCR5 Antagonists

| Compound | HIV-1 Isolate | IC₅₀ (nM) |

| Maraviroc | R5-tropic strains | Varies |

| (S)-MCG-IV-210 derivatives | Difficult-to-neutralize tier-2 viruses | Improved activity |

Experimental Protocol: HIV-1 Entry Assay [2][15][30]

Materials:

-

TZM-bl cells (expressing CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)

-

HIV-1 pseudovirus (expressing an R5-tropic envelope glycoprotein)

-

Piperidine-based CCR5 antagonist

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the piperidine-based CCR5 antagonist in culture medium.

-

Pre-incubation: Pre-incubate the HIV-1 pseudovirus with the serial dilutions of the inhibitor for 1 hour at 37°C.

-

Infection: Add the virus-inhibitor mixture to the TZM-bl cells.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral entry for each concentration of the antagonist. Determine the IC₅₀ value.

Experimental Workflow for Biological Screening of Piperidine Compounds

Conclusion

The piperidine scaffold has undeniably earned its status as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a diverse range of biological targets have cemented its importance in the development of therapeutics across numerous disease areas. This technical guide has provided a comprehensive overview of the pharmacological significance of the piperidine scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways. As our understanding of disease biology continues to evolve, the strategic application of the piperidine moiety will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of innovative medicines. Researchers and drug development professionals are encouraged to leverage the information presented herein to guide their efforts in harnessing the full potential of this remarkable heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. soc.chim.it [soc.chim.it]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 20. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchhub.com [researchhub.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. giffordbioscience.com [giffordbioscience.com]

- 28. giffordbioscience.com [giffordbioscience.com]

- 29. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. hiv.guidelines.org.au [hiv.guidelines.org.au]

The Pivotal Role of 4-(4-Nitrophenyl)piperidine in the Development of Novel Analgesics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent and safe analgesics remains a cornerstone of pharmaceutical research. Within the vast landscape of medicinal chemistry, the piperidine scaffold has emerged as a privileged structure, forming the core of numerous clinically significant analgesic agents, most notably the fentanyl class of opioids. This technical guide delves into the specific and critical role of a key intermediate, 4-(4-nitrophenyl)piperidine, in the discovery and development of novel analgesics. Its unique chemical architecture provides a versatile platform for the synthesis of a diverse array of compounds with the potential to modulate pain pathways, primarily through interaction with opioid receptors. This document will provide an in-depth exploration of the synthesis, pharmacological evaluation, and underlying signaling mechanisms of analgesics derived from this pivotal precursor.

The Synthetic Gateway: From Nitro to Amino

The journey from this compound to a potential analgesic candidate hinges on a critical two-step transformation. The first step, a reduction of the nitro group, is fundamental to unmasking a reactive amino functionality. This is followed by N-acylation to introduce diverse chemical moieties that are crucial for modulating pharmacological activity.

Experimental Protocol: Synthesis of N-(4-(piperidin-4-yl)phenyl)propanamide

A representative synthetic route from this compound to a potential analgesic compound is detailed below.

Step 1: Reduction of this compound to 4-(4-Aminophenyl)piperidine

This procedure outlines the catalytic hydrogenation of the nitro group to an amine.[1][2]

-

Materials: this compound, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas supply or a hydrogenation apparatus.

-

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound (1.0 equivalent) in methanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol%).

-

Secure the flask to a hydrogenation apparatus or place it under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)piperidine.

-

Step 2: N-acylation of 4-(4-Aminophenyl)piperidine

This protocol describes the acylation of the newly formed amine with propanoyl chloride to yield the target amide.[3][4]

-

Materials: 4-(4-aminophenyl)piperidine, Propanoyl chloride, Triethylamine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-(4-aminophenyl)piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure N-(4-(piperidin-4-yl)phenyl)propanamide.

-

Pharmacological Evaluation: Assessing Analgesic Potential

The analgesic properties of newly synthesized compounds are evaluated through a combination of in vitro and in vivo assays.

In Vitro Evaluation: Opioid Receptor Binding Assays

These assays determine the affinity of the synthesized compounds for opioid receptors (μ, δ, and κ), providing insight into their potential mechanism of action.[5][6][7][8][9]

-

Principle: Competitive binding assays are performed using cell membranes expressing the opioid receptor of interest and a specific radiolabeled ligand (e.g., [³H]-DAMGO for the μ-opioid receptor). The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

-

Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue (e.g., from rats) or cultured cells expressing the specific opioid receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then convert it to the Ki value using the Cheng-Prusoff equation.

-

In Vivo Evaluation: The Hot-Plate Test in Mice

This is a classic and widely used behavioral assay to assess the analgesic efficacy of a compound against thermal pain.[10][11][12][13][14]

-

Principle: The test measures the latency of a mouse to react to a heated surface. An increase in the reaction time after administration of the test compound indicates an analgesic effect.

-

Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (typically 52-55°C) and an open-ended cylindrical restrainer.

-

Protocol Outline:

-

Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Measurement: Place each mouse individually on the hot plate and start a timer. Observe the mouse for nocifensive behaviors, such as hind paw licking or jumping. Record the latency to the first clear sign of a pain response. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Compound Administration: Administer the test compound to the mice via a specific route (e.g., intraperitoneal, oral).

-

Post-Treatment Measurement: At predetermined time points after compound administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure their reaction latencies as described in the baseline measurement.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for various piperidine derivatives, highlighting the impact of different structural modifications on their analgesic properties.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) of Phenylpiperidine Derivatives

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| Morphine | 6.3 | 171 | - | [10] |

| Fentanyl | 1.4 | 14 | 1400 | [15] |

| Derivative A | 0.29 | 6.6 | - | [10] |

| Derivative B | 29 | 150 | - | [10] |

Note: "Derivative A" and "Derivative B" are representative of potent and less potent analogs from the literature to illustrate the range of affinities.

Table 2: In Vivo Analgesic Potency (ED50) of Phenylpiperidine Derivatives in the Mouse Hot-Plate Test

| Compound | ED50 (mg/kg) | Route of Administration | Reference |

| Morphine | 5.0 - 10.0 | Subcutaneous | General Knowledge |

| Fentanyl | 0.02 - 0.04 | Intravenous | General Knowledge |

| Phenylamidopiperidine Derivative 1 | 0.44 | Not Specified | [14] |

| Phenylamidopiperidine Derivative 2 | 59 | Not Specified | [14] |

Signaling Pathways and Experimental Workflow

The development of analgesics from this compound follows a structured workflow, from chemical synthesis to comprehensive pharmacological profiling. The analgesic effects of the target compounds are primarily mediated through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs).

Experimental workflow for analgesic development.

Upon binding of an agonist derived from this compound to the μ-opioid receptor, a conformational change in the receptor activates intracellular G-proteins. This initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity and the reduction of pain transmission.

μ-Opioid receptor signaling pathway.

Conclusion

This compound stands as a crucial and versatile starting material in the synthesis of novel analgesics. The strategic reduction of its nitro group followed by diverse N-acylation reactions allows for the generation of extensive libraries of compounds for pharmacological screening. The methodologies and data presented in this guide underscore the systematic approach required in modern drug discovery, from rational design and synthesis to rigorous in vitro and in vivo evaluation. The continued exploration of derivatives from this core structure holds significant promise for the development of next-generation analgesics with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity Labeling Mu Opioid Receptors With Novel Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. Welcome to Taiwan Mouse Clinic [tmc.sinica.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. Hot plate test [panlab.com]

- 15. painphysicianjournal.com [painphysicianjournal.com]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 4-(4-Nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)piperidine is a versatile organic compound featuring a piperidine ring substituted with a nitrophenyl group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Accurate and comprehensive characterization of this compound is critical for quality control, reaction monitoring, and ensuring the purity of downstream products. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques.

Compound Details:

General Analytical Workflow